molecular formula C21H19F3N4O3 B11001787 N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B11001787
M. Wt: 432.4 g/mol
InChI Key: QVOOVCPGSVTPQW-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate , belongs to the class of beta-carboline derivatives. It has drawn significant attention due to its potential therapeutic applications .

Properties

Molecular Formula

C21H19F3N4O3

Molecular Weight

432.4 g/mol

IUPAC Name

N-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H19F3N4O3/c22-21(23,24)31-14-7-5-13(6-8-14)26-19(29)11-25-20(30)28-10-9-16-15-3-1-2-4-17(15)27-18(16)12-28/h1-8,27H,9-12H2,(H,25,30)(H,26,29)

InChI Key

QVOOVCPGSVTPQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthetic route for this compound involves the reaction of an appropriate precursor with the necessary reagents. While specific details may vary, a common approach includes the following steps:

    Amide Formation: The reaction of an amine (containing the [4-(trifluoromethoxy)phenyl] group) with an acid chloride or anhydride (containing the [2-(trifluoromethyl)phenoxy] group) leads to the formation of the amide bond.

    Esterification: The resulting amide undergoes esterification with acetic acid to yield the final compound.

Industrial Production:

Industrial-scale production methods typically involve optimized synthetic routes, purification steps, and quality control measures to ensure high yields and purity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the carbonyl group or other functional groups.

    Substitution: Substitution reactions may occur at the amide nitrogen or other sites. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

Anticancer Activity

Beta-carbolines have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A related compound demonstrated percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines, suggesting potent anticancer activity .
  • The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways.

Neuropharmacological Potential

Beta-carbolines are also recognized for their neuropharmacological activities. They may act as modulators of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). This modulation could lead to potential applications in treating neurological disorders such as anxiety and depression.

Antimicrobial Properties

Preliminary studies suggest that beta-carboline derivatives can exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. This suggests that this compound may also possess antimicrobial properties warranting further investigation .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that allow for the derivation of analogs with improved efficacy or selectivity. These synthetic pathways can be optimized to yield compounds with enhanced biological activities while minimizing side effects.

Case Study 1: Anticancer Activity Assessment

In a study conducted by the National Cancer Institute (NCI), beta-carboline derivatives were screened against a panel of approximately sixty cancer cell lines. The results highlighted significant growth inhibition rates across multiple cell types, establishing a foundation for further development into therapeutic agents .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of beta-carbolines has shown that these compounds can modulate GABAergic neurotransmission. For instance, specific derivatives have been tested for their anxiolytic effects in animal models, demonstrating potential for treating anxiety disorders.

Mechanism of Action

The precise mechanism remains an active area of research. it likely involves interactions with specific receptors, enzymes, or signaling pathways.

Biological Activity

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, also referred to as SC-9330290, is a compound that belongs to the beta-carboline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. The structure of this compound includes a trifluoromethoxy group, which may influence its biological properties significantly.

Chemical Structure

The chemical formula for SC-9330290 is C30H22F6N2O4SC_{30}H_{22}F_6N_2O_4S. Its structural complexity allows for various interactions with biological targets.

Anticholinesterase Activity

Research indicates that beta-carboline derivatives exhibit significant anticholinesterase activity. For instance, related compounds have been shown to act as competitive inhibitors of butyrylcholinesterase (BuChE), which is crucial for neurotransmission modulation. Specifically, certain beta-carboline derivatives have demonstrated enhanced inhibition compared to standard drugs like galantamine .

Antitumor Activity

Recent studies on beta-carboline derivatives have revealed promising antitumor properties. For example, compounds similar to SC-9330290 were evaluated against various cancer cell lines, including prostate cancer (PC-3) cells. The compound exhibited an IC50 value of 9.86 µM against these cells, indicating significant antiproliferative effects. Mechanistic studies suggested that these compounds induce apoptosis and increase reactive oxygen species (ROS) levels in cancer cells .

Study 1: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, researchers synthesized several beta-carboline derivatives and assessed their neuroprotective effects. One derivative showed a selective index 31 times higher against Trypanosoma cruzi compared to mammalian cells. This suggests potential applications in treating parasitic infections while minimizing toxicity to human cells .

Study 2: Inhibition of Cancer Cell Migration

Another investigation highlighted the ability of specific beta-carboline derivatives to suppress both proliferation and migration of cancer cells. The mechanism involved inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through ROS accumulation .

Data Table: Biological Activities of Related Beta-Carboline Derivatives

Compound NameTargetIC50 Value (µM)Mechanism of Action
SC-9330290PC-3 Cells9.86Induces apoptosis via ROS
Compound 12BuChE3.0Competitive inhibition
Compound VIT. cruzi14.9Selective cytotoxicity

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